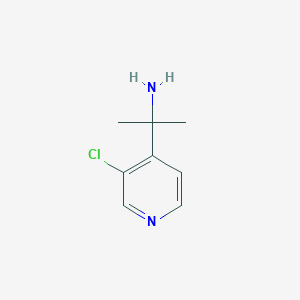

2-(3-Chloropyridin-4-yl)propan-2-amine

Beschreibung

2-(3-Chloropyridin-4-yl)propan-2-amine is a pyridine-derived compound featuring a chlorinated pyridinyl ring attached to a propan-2-amine backbone. Its molecular formula is C₉H₁₃ClN₂, with a molecular weight of 184.22 g/mol (calculated from the formula C₉H₁₃ClN₂: 129 + 113 + 35.45 + 14*2 ≈ 184.22) . The chlorine atom at the 3-position of the pyridine ring and the tertiary amine group contribute to its electronic and steric properties, influencing interactions with biological targets.

Eigenschaften

IUPAC Name |

2-(3-chloropyridin-4-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-8(2,10)6-3-4-11-5-7(6)9/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJJKRSUWGOXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=NC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704123-21-6 | |

| Record name | 2-(3-chloropyridin-4-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 2-(3-Chloropyridin-4-yl)propan-2-amine involves several steps. One common method includes the reaction of 3-chloropyridine with isopropylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

2-(3-Chloropyridin-4-yl)propan-2-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can produce a variety of derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3-Chloropyridin-4-yl)propan-2-amine is a chemical compound with a pyridine ring, an amino group (-NH2), and a chlorine atom (-Cl). It has a wide array of applications in scientific research, including use as an intermediate in synthesizing organic compounds, study for potential biological activities and interactions with biomolecules, exploration of potential therapeutic applications, and use in developing new materials and chemical processes.

Chemical Properties and Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

Reactions

- Oxidation Oxidation can occur using oxidizing agents like potassium permanganate or hydrogen peroxide. Oxidation may yield corresponding pyridine N-oxides.

- Reduction Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

- Substitution Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles. Substitution reactions can produce a variety of derivatives.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in the synthesis of various organic compounds.

- Biology The compound is studied for its potential biological activities and interactions with biomolecules.

- Medicine There is ongoing research exploring potential therapeutic applications. One study tested derivatives against human leukemia cell lines, revealing significant anticancer activity. Compounds of similar structure have exhibited anti-inflammatory, antimicrobial, and anticancer activities.

- Industry It is used in the development of new materials and chemical processes.

Related Compounds

Wirkmechanismus

The mechanism of action of 2-(3-Chloropyridin-4-yl)propan-2-amine involves its interaction with specific molecular targets. The compound’s amine group and chlorine atom play crucial roles in its reactivity and binding properties . These interactions can affect various biochemical pathways, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-(3-Chloropyridin-4-yl)propan-2-amine with structurally related compounds, focusing on substituent variations, molecular properties, and reported applications:

Key Observations:

Substituent Effects :

- Halogen Position : The position of chlorine or fluorine on the aromatic ring significantly impacts electronic properties. For example, This compound has a chlorine atom at the 3-position of the pyridine ring, which may enhance electron-withdrawing effects compared to fluorine-substituted analogues like 5-Chloro-4-fluoropyridin-2-amine .

- Amine Type : Tertiary amines (e.g., propan-2-amine derivatives) generally exhibit higher lipophilicity and membrane permeability compared to primary or secondary amines .

Pyridine derivatives like 5-Chloro-4-fluoropyridin-2-amine are explored as kinase inhibitors, leveraging halogen interactions with ATP-binding pockets .

Pharmacological and Industrial Relevance

- Drug Development : The tertiary amine in This compound may serve as a protonable group, enhancing binding to receptors or enzymes. Similar compounds are used in antidepressants, antivirals, and anti-inflammatory agents .

- Regulatory Status : Some analogues, such as 1-(4-Bromo-2-fluorophenyl)propan-2-amine , are classified as controlled substances due to structural resemblance to psychoactive drugs .

Biologische Aktivität

2-(3-Chloropyridin-4-yl)propan-2-amine is a chemical compound notable for its unique structural features, which include a propan-2-amine moiety linked to a chlorinated pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of:

- A three-carbon chain with an amine group attached to the second carbon.

- A chloropyridine substituent at the first position.

This configuration is critical for its biological interactions and pharmacological potential.

Pharmacological Applications

Research indicates that derivatives of this compound exhibit various biological activities, including:

-

Antimicrobial Activity :

- The compound has shown promise against several bacterial strains. Its antibacterial efficacy was evaluated against pathogens like E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics such as ceftriaxone .

- Anticancer Potential :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloropyridine | Chlorinated pyridine without amine group | Mild antibacterial activity |

| 4-Amino-3-chloropyridine | Amino group at position 4 | Potential antidepressant |

| 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-acetamide | Contains an acetamide group | Antioxidant properties |

| 5-Methylpyridin-3-amines | Methyl substitution on the pyridine ring | Antimicrobial properties |

| This compound | Unique chlorinated pyridine structure | Anticancer, anti-inflammatory |

This table illustrates how structural variations can influence the biological activities of related compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to or derived from this compound:

- Anticancer Activity : In one study, derivatives were tested against human leukemia cell lines, revealing significant cytotoxic effects with IC50 values as low as 1.50 µM . This suggests that structural modifications can enhance anticancer efficacy.

- Selectivity in Kinase Inhibition : Research on related compounds has demonstrated that specific modifications can shift selectivity between p38α MAPK and JNK kinases, suggesting a pathway for developing targeted therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3-Chloropyridin-4-yl)propan-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Begin with nucleophilic substitution using 3-chloro-4-iodopyridine and propan-2-amine under inert conditions. Optimize parameters (temperature, solvent polarity, catalyst loading) via factorial design experiments . Microwave-assisted synthesis, as demonstrated for structurally analogous pyridazine derivatives, may improve reaction efficiency and regioselectivity . Post-synthesis, purify using column chromatography (silica gel, gradient elution) and validate purity via HPLC (>98%).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns on the pyridine ring and amine group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- HPLC : Assess purity and detect byproducts.

- X-ray Diffraction (XRD) : If crystallizable, determine 3D structure and bond angles .

- Cross-reference experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) to resolve ambiguities .

Q. How does the chlorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing chlorine at the 3-position activates the pyridine ring for NAS at the 4-position. Conduct kinetic studies under varying conditions (polar aprotic solvents, nucleophile strength) using in-situ monitoring (e.g., FTIR or LC-MS). Compare with theoretical reactivity models (Hammett constants, DFT calculations) to predict site selectivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Replicate Studies : Standardize assay conditions (e.g., cell lines, solvent controls, concentration ranges).

- Purity Verification : Use advanced chromatography (UHPLC-MS) to rule out impurities as confounding factors.

- Mechanistic Probes : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities.

- Theoretical Alignment : Reconcile discrepancies by revisiting structure-activity relationship (SAR) models or molecular docking simulations to identify binding mode variations .

Q. What computational strategies can predict the compound’s interactions with biological targets or catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time to assess stability and binding free energies (e.g., using GROMACS).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at catalytic sites (e.g., enzyme active centers).

- AI-Driven Screening : Train neural networks on existing bioactivity data to predict off-target effects or synergistic combinations .

- Validate predictions with in vitro assays (e.g., enzyme inhibition assays) .

Q. How can factorial design optimize the compound’s synthesis or functionalization for specific applications?

- Methodological Answer :

- Variable Selection : Test factors like temperature, solvent (DMF vs. THF), and catalyst type (e.g., Pd vs. Cu).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions for yield or regioselectivity.

- High-Throughput Screening : Use automated platforms to rapidly test combinatorial reaction conditions .

Q. What methodologies are recommended for studying the compound’s role in catalytic or supramolecular systems?

- Methodological Answer :

- Coordination Chemistry : Characterize metal-ligand complexes via XRD and UV-Vis spectroscopy.

- Kinetic Profiling : Monitor catalytic cycles using stopped-flow techniques or in-situ NMR.

- DFT Calculations : Predict electronic effects of the chloro and amine groups on catalytic activity (e.g., redox potentials, Lewis acidity) .

Methodological Frameworks

Q. How can researchers integrate theoretical frameworks (e.g., ligand-receptor theory) into experimental design?

- Methodological Answer :

- Hypothesis-Driven Design : Start with a theoretical model (e.g., lock-and-key binding) to guide target selection and assay development.

- Iterative Refinement : Compare experimental results (e.g., IC50 values) with computational predictions, refining the model iteratively.

- Multi-Scale Modeling : Combine coarse-grained models (for bulk behavior) with atomistic simulations (for mechanistic insights) .

Q. What advanced techniques address challenges in scaling up laboratory synthesis for research-grade quantities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.